3-(2-fluorobenzyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one

CAS No.: 1105236-06-3

Cat. No.: VC6176481

Molecular Formula: C17H12F2N2O

Molecular Weight: 298.293

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105236-06-3 |

|---|---|

| Molecular Formula | C17H12F2N2O |

| Molecular Weight | 298.293 |

| IUPAC Name | 6-(4-fluorophenyl)-3-[(2-fluorophenyl)methyl]pyrimidin-4-one |

| Standard InChI | InChI=1S/C17H12F2N2O/c18-14-7-5-12(6-8-14)16-9-17(22)21(11-20-16)10-13-3-1-2-4-15(13)19/h1-9,11H,10H2 |

| Standard InChI Key | UFSPXOBEWAQWNV-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F)F |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

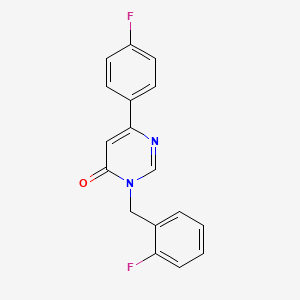

The systematic name 3-(2-fluorobenzyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one delineates its structure:

-

A pyrimidin-4(3H)-one core (positions 1–4)

-

2-Fluorobenzyl substitution at position 3

-

4-Fluorophenyl group at position 6

The molecular formula is C₁₇H₁₂F₂N₂O, with a molecular weight of 298.29 g/mol .

Structural Characterization

Key spectral data for analogous pyrimidinones include:

-

¹H NMR: Aromatic protons appear between δ 7.2–8.1 ppm, with fluorinated benzyl groups showing distinct coupling patterns .

-

¹³C NMR: Carbonyl (C=O) signals typically resonate near δ 165–170 ppm .

-

MS: Molecular ion peaks align with calculated masses (±0.5 Da) .

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis is reported for this compound, analogous routes from literature suggest two viable approaches:

Condensation of Imidamides with Keto Esters

Adapting methods from trifluoromethyl pyrimidinone synthesis :

-

Step 1: Form ethyl 4,4,4-trifluoro-3-oxobutanoate intermediates via TFAA-mediated acylation.

-

Step 2: Condense with substituted imidamides under basic conditions (e.g., Et₃N in DCM).

For the target compound, replacing trifluoro groups with fluorophenyl moieties would require:

-

2-Fluorobenzyl chloride for N-alkylation

-

4-Fluorophenylacetonitrile as a precursor for the C6 substituent

Oxidative Cyclization

The H₂O₂-mediated protocol for quinazolinones could be modified:

-

React 2-amino-N-(4-fluorophenyl)benzamide with DMSO/H₂O₂ at 150°C.

-

Introduce 2-fluorobenzyl groups via post-cyclization alkylation.

Physicochemical Properties

Predicted Properties

Based on structurally similar compounds :

| Property | Value |

|---|---|

| Melting Point | 215–230°C (estimated) |

| Density | 1.35 ± 0.1 g/cm³ |

| LogP (Partition Coefficient) | 2.8–3.2 (calculated) |

| Aqueous Solubility | <0.1 mg/mL (pH 7.4, 25°C) |

Stability Profile

Fluorinated pyrimidinones generally exhibit:

Biological Activity and Applications

Structure-Activity Relationships (SAR)

Critical pharmacophoric features for bioactivity:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume